N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Description
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a benzothiazole structure are often associated with anti-inflammatory properties . They may target enzymes like cyclooxygenase (COX), which play a key role in the inflammatory response.
Mode of Action
The compound could potentially inhibit the activity of its target enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Biochemical Pathways
By inhibiting COX, the compound could affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation .
Result of Action
The overall effect of the compound’s action could be a reduction in inflammation, potentially making it useful in the treatment of inflammatory diseases .
Biological Activity
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1170422-46-4) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and structure-activity relationships (SAR), drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O2S, with a molecular weight of 392.5 g/mol. The compound features a thiazole moiety, known for its pharmacological significance, and a pyrazole ring, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H20N4O2S |
Molecular Weight | 392.5 g/mol |
CAS Number | 1170422-46-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole structures. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives demonstrated IC50 values lower than that of standard drugs like doxorubicin, suggesting strong antiproliferative properties .
In vitro assays using the MTT method revealed that this compound exhibited potent cytotoxicity against human cancer cell lines, including AGS (gastric cancer) and Jurkat (T-cell leukemia) cells . The structure-activity relationship analysis indicated that modifications on the thiazole ring significantly influenced the biological activity, with electron-donating groups enhancing efficacy.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown moderate to strong activity against various pathogens. Studies suggest that the presence of specific functional groups can enhance the antimicrobial effectiveness of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications affect biological activity:
- Thiazole Moiety : Essential for anticancer and antimicrobial activities.
- Substituents on the Benzene Ring : The presence of methoxy and methyl groups significantly enhances biological efficacy.
- Pyrazole Ring : Contributes to the overall stability and interaction with biological targets.
Study 1: Cytotoxic Evaluation
In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value of less than 10 µM against Jurkat cells, demonstrating its potential as an anticancer agent .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial activity of thiazole derivatives, including the compound . The study reported effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-9-10-17(27-3)18-19(14)28-21(22-18)25(13-15-7-5-4-6-8-15)20(26)16-11-12-24(2)23-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILGJIWDFCZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.